4-(2,4-Difluorophenyl)pyrrolidin-3-amine
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Overview
Description
4-(2,4-Difluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2,4-difluorophenyl group. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry . The presence of the difluorophenyl group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including the reductive amination of δ-tosylamino enones.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using appropriate fluorinated aromatic compounds.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,4-Difluorophenyl)pyrrolidin-3-amine has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic structure with significant biological activity.
2,4-Difluorophenyl derivatives: Known for their enhanced chemical stability and biological activity.
Uniqueness
4-(2,4-Difluorophenyl)pyrrolidin-3-amine is unique due to the combination of the pyrrolidine ring and the difluorophenyl group, which provides a balance of chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C10H12F2N2 |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H12F2N2/c11-6-1-2-7(9(12)3-6)8-4-14-5-10(8)13/h1-3,8,10,14H,4-5,13H2 |
InChI Key |
SSTSGUSTHNJEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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